molecular formula C6H8N2O4 B12944159 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid CAS No. 5251-42-3

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid

Cat. No.: B12944159
CAS No.: 5251-42-3
M. Wt: 172.14 g/mol
InChI Key: LGUGLKMRJBYVGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical properties and biological activities compared to similar compounds .

Biological Activity

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid (EDICA) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : 186.165 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in various organic solvents

The compound's structure influences its reactivity and biological interactions, making it a subject of interest for pharmacological studies.

Interaction Studies

Recent studies have focused on the binding affinity of EDICA with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and microbial resistance. Understanding these interactions is crucial for elucidating the compound's pharmacological properties.

Pharmacokinetics

Detailed pharmacokinetic studies are essential to understand how EDICA behaves within biological systems, including:

  • Absorption : How the compound is absorbed into the bloodstream.
  • Distribution : The dispersion of the compound throughout body tissues.
  • Metabolism : How the compound is broken down by biological systems.
  • Excretion : The elimination of the compound from the body.

These parameters are critical for assessing the therapeutic potential and safety profile of EDICA.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals significant differences in their biological activities. The following table summarizes key features of related compounds:

Compound NameCAS NumberUnique Features
1-Methyl-2,5-dioxoimidazolidine-4-carboxylic acid7507-19-9Contains a methyl group instead of ethyl
1,3-Diethyl-4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid amide861511-09-3Hydroxy group substitution increases solubility
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate89438-67-5Incorporates a methoxyphenyl substituent enhancing biological activity

The unique combination of the ethyl group and dioxo structure in EDICA contributes to its distinct reactivity and potential applications.

Case Studies and Research Findings

  • Antimicrobial Activity : Recent research indicates that EDICA exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent. In vitro studies have shown promising results against bacterial strains, warranting further investigation into its mechanism of action.
  • Cytotoxicity Studies : In cellular models, EDICA demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Inflammatory Response Modulation : Preliminary findings suggest that EDICA may modulate inflammatory responses in animal models. This activity could position it as a candidate for treating inflammatory diseases.

Properties

CAS No.

5251-42-3

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

4-ethyl-2,5-dioxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-2-6(4(10)11)3(9)7-5(12)8-6/h2H2,1H3,(H,10,11)(H2,7,8,9,12)

InChI Key

LGUGLKMRJBYVGL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C(=O)O

Origin of Product

United States

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